Ethyl-2-(3-Fluor-4-nitrophenyl)propanoat

Übersicht

Beschreibung

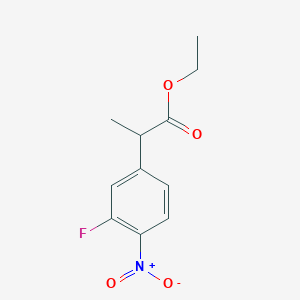

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12FNO4. It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a propanoate ester. This compound is used in various scientific research applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is used in a variety of scientific research applications, including:

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand the effects of fluoro and nitro groups on biological activity.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate typically involves the esterification of 2-(3-fluoro-4-nitrophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst.

Reduction: Hydrogen gas, metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., ethanol, methanol).

Major Products Formed

Hydrolysis: 2-(3-fluoro-4-nitrophenyl)propanoic acid and ethanol.

Reduction: Ethyl 2-(3-fluoro-4-aminophenyl)propanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The specific mechanism of action of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate in biological systems is not well-documented. the presence of the nitro group suggests potential interactions with biological molecules through redox reactions. The fluoro group may also influence the compound’s binding affinity to various molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-(3-chloro-4-nitrophenyl)propanoate

- Ethyl 2-(3-bromo-4-nitrophenyl)propanoate

- Ethyl 2-(3-iodo-4-nitrophenyl)propanoate

Uniqueness

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, which can influence the compound’s reactivity and interactions with other molecules .

Biologische Aktivität

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (CAS Number: 78543-07-4) is a compound characterized by its unique structure, which includes a propanoate group attached to a phenyl ring that is further substituted with both a fluorine atom and a nitro group. This structural configuration imparts distinct electronic properties that can significantly influence its chemical behavior and biological activity.

- Molecular Formula : C₁₁H₁₂FNO₄

- Molecular Weight : 241.22 g/mol

- Purity : Typically around 97% in commercial preparations

The specific biological mechanisms of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate are not extensively documented; however, its functional groups suggest potential interactions with biological molecules. The presence of the nitro group may facilitate redox reactions, while the fluoro group can enhance binding affinity to various molecular targets due to its electronegativity.

Biological Activity Overview

Research on Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate indicates its potential utility in various biological studies, particularly in understanding the effects of fluoro and nitro substituents on biological activity . The compound has been explored for its applications in drug development and organic synthesis, serving as an intermediate for more complex pharmaceutical compounds.

Potential Biological Activities:

- Antimicrobial Properties : Some studies suggest that derivatives of nitro-substituted compounds exhibit antimicrobial activity, though specific data on this compound remains limited.

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, indicating potential therapeutic avenues for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate.

Case Studies and Research Findings

While comprehensive studies specifically targeting Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate are scarce, related compounds have provided insights into possible biological activities:

- A study on nitro-substituted esters indicated that they could undergo enzymatic reduction to yield biologically active amines, suggesting a pathway through which Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate might exert effects in biological systems .

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| Methyl 2-(3-fluoro-4-nitrophenyl)propanoate | Methyl instead of ethyl | Potentially different solubility and reactivity |

| Ethyl 2-(4-nitrophenyl)propanoate | Lacks fluorine | May exhibit different biological activity profiles |

Eigenschaften

IUPAC Name |

ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOAQMNPJSPXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512200 | |

| Record name | Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78543-07-4 | |

| Record name | Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.